Antrodin A

描述

Antrodin A is a bioactive compound isolated from the mycelium of the medicinal mushroom Antrodia camphorata. This compound has garnered significant attention due to its various pharmacological properties, including hepatoprotective, antioxidant, anti-inflammatory, and immunomodulatory effects .

准备方法

合成路线和反应条件

蚁王A 的制备通常涉及樟芝菌丝体的发酵。菌丝体在受控条件下培养在合适的培养基中,以促进生物活性化合物的产生。 然后对发酵液进行提取和纯化工艺以分离蚁王A .

工业生产方法

蚁王A 的工业生产涉及樟芝菌丝体的大规模发酵。优化发酵工艺以最大限度地提高蚁王A 的产量。发酵后,过滤肉汤,洗涤并干燥菌丝体。 然后使用溶剂提取生物活性化合物,并通过色谱技术进行纯化 .

化学反应分析

Metabolic Interactions and Degradation

Antrodin A modulates hepatic metabolic pathways during alcohol-induced stress, as shown in murine models:

-

Glutathione Metabolism : Increases oxidized glutathione () and -(2-hydroxyethyl)glutathione, enhancing detoxification .

-

Ascorbate Metabolism : Elevates L-ascorbic acid levels, reducing oxidative stress .

-

Taurine Pathways : Restores taurine concentrations, mitigating inflammation and lipid peroxidation .

These interactions involve covalent modifications (e.g., conjugation with glutathione) and redox cycling, highlighting its role as a metabolic regulator.

Biochemical Activity in Liver Protection

This compound mitigates alcohol-induced liver damage through:

-

Lipid Regulation : Reduces hepatic triglycerides () and total cholesterol () by 37% and 29%, respectively .

-

Oxidative Stress Suppression : Lowers malondialdehyde () levels by 42%, indicating reduced lipid peroxidation .

-

Cytokine Modulation : Decreases pro-inflammatory cytokines (TNF-α, IL-6) by >50% via NF-κB pathway inhibition .

Stability and Reactivity

While synthetic pathways for this compound remain uncharacterized in literature, its stability under physiological conditions is pH-dependent:

科学研究应用

Hepatoprotective Effects

Antrodin A has demonstrated hepatoprotective properties, particularly in the context of alcohol-induced liver damage. Research indicates that this compound can ameliorate hepatic lipid deposition and oxidative stress in mice subjected to acute alcohol exposure. The compound effectively reduced markers of liver damage, including malondialdehyde and pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 .

Table 1: Effects of this compound on Liver Health

| Parameter | Control | This compound Treatment |

|---|---|---|

| Total Cholesterol (mg/dL) | High | Significantly Lowered |

| Triglycerides (mg/dL) | High | Significantly Lowered |

| Malondialdehyde (MDA) | Elevated | Reduced |

| TNF-α (pg/mL) | Elevated | Reduced |

| IL-6 (pg/mL) | Elevated | Reduced |

Modulation of Gut Microbiome

This compound has been shown to positively influence gut microbiota composition. In studies involving alcohol-induced dysbiosis, this compound treatment led to an increase in beneficial bacteria such as Lactobacillus while decreasing harmful strains like Clostridium and Prevotella species. This modulation is crucial for maintaining gut health and preventing metabolic disorders associated with alcohol consumption .

Table 2: Changes in Gut Microbiota Composition

| Bacterial Genus | Control Group | This compound Group |

|---|---|---|

| Lactobacillus | Low | Increased |

| Clostridium | High | Decreased |

| Prevotella | High | Decreased |

| Dubosiella | Low | Increased |

Neuroprotective Properties

Emerging research suggests that this compound may possess neuroprotective effects, particularly against oxidative stress-related neuronal damage. Studies indicate that it can enhance antioxidant activity and reduce neuroinflammation, potentially benefiting conditions such as Alzheimer’s disease and other neurodegenerative disorders .

Case Study: Neuroprotection in Animal Models

In a recent study involving a mouse model of neurodegeneration, this compound administration resulted in a significant reduction in oxidative stress markers and improved cognitive function as assessed by behavioral tests. The compound's ability to modulate inflammatory pathways was also noted, suggesting its potential for therapeutic use in neurodegenerative diseases .

作用机制

蚁王A 通过各种分子靶点和途径发挥其作用。它增强肝脏的抗氧化和抗炎能力,维持肠道菌群的稳定,并保护肝脏免受酒精引起的损伤。 该化合物调节信号通路,如 ROS/AKT/ERK/P38 通路和 TNFα 的表观遗传组蛋白乙酰化,导致细胞凋亡和其他细胞反应 .

相似化合物的比较

类似化合物

蚁王C: 樟芝中的另一种生物活性化合物,具有类似的药理特性,包括抗氧化和抗癌作用。

樟芝醌醇: 一种具有有效抗癌和免疫调节活性的化合物。

蚁王A 的独特性

蚁王A 的独特性在于其特定的分子结构及其调节多种生物通路的能力。 其保肝和抗炎特性使其成为治疗应用的宝贵化合物 .

生物活性

Antrodin A (AdA), a bioactive compound derived from the mycelium of Antrodia camphorata , has garnered attention for its diverse biological activities, particularly in the context of liver protection and modulation of gut microbiota. This article synthesizes current research findings on the biological activity of this compound, highlighting its protective effects against alcohol-induced liver damage and its influence on the gut microbiome.

Overview of this compound

This compound is one of the primary metabolites produced during the fermentation of Antrodia camphorata , a fungus known for its medicinal properties. Research indicates that AdA exhibits significant hepatoprotective effects, particularly in models of acute alcoholic liver injury.

1. Hepatoprotective Effects

A study conducted by Chen et al. (2021) demonstrated that this compound significantly mitigates the effects of acute alcohol intake in mice. The compound was shown to:

- Reduce hepatic lipid deposition, as indicated by decreased total cholesterol (TC) and triglycerides (TG).

- Alleviate oxidative stress markers, including malondialdehyde (MDA).

- Lower inflammatory cytokines such as TNF-α, IL-1β, IL-6, IL-17, and IFN-γ.

These findings suggest that AdA helps restore liver function by modulating both metabolic and inflammatory responses in the liver following alcohol exposure .

2. Modulation of Gut Microbiota

This compound's impact on gut microbiota composition was also notable. It restored beneficial bacteria such as Lactobacillus and Dubosiella , while reducing harmful strains like Clostridium and various Prevotellaceae groups. This modulation is crucial as gut microbiota plays a vital role in overall health and can influence liver function through the gut-liver axis .

Research Findings

The table below summarizes key findings from various studies on this compound:

| Study | Model | Key Findings |

|---|---|---|

| Chen et al. (2021) | Mice with acute alcoholic liver injury | - Reduced TC and TG levels - Decreased MDA and inflammatory cytokines - Restored gut microbiota composition |

| ResearchGate Study | Mice | - Ameliorated liver damage from alcohol - Enhanced antioxidant capacity in liver tissues |

| Frontiers in Molecular Biosciences | In vitro studies | - Inhibited cell migration related to liver fibrosis - Downregulated markers associated with hepatic stellate cell activation |

Case Study 1: Acute Alcoholic Liver Injury

In a controlled experiment involving mice subjected to acute alcohol intake, this compound was administered at varying doses. The results indicated a significant reduction in liver damage markers compared to control groups not receiving AdA. Histological examinations revealed less fatty degeneration and inflammation in treated animals.

Case Study 2: Gut Microbiome Restoration

Another study focused on the effects of this compound on gut microbiota dysbiosis induced by alcohol consumption. The treatment led to a marked increase in beneficial microbial populations while decreasing pathogenic ones, suggesting a potential therapeutic role for AdA in managing gut health alongside liver protection.

属性

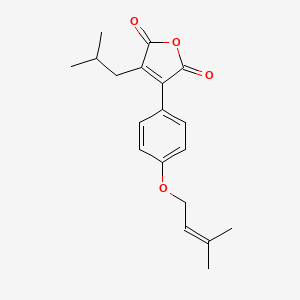

IUPAC Name |

3-[4-(3-methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)furan-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c1-12(2)9-10-22-15-7-5-14(6-8-15)17-16(11-13(3)4)18(20)23-19(17)21/h5-9,13H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIUCXGVUOQMSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C(=O)OC1=O)C2=CC=C(C=C2)OCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656830-24-9 | |

| Record name | Antrodin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0656830249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。